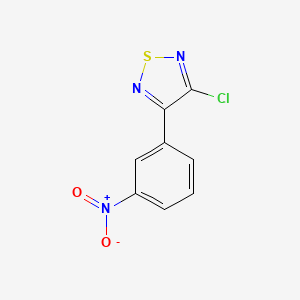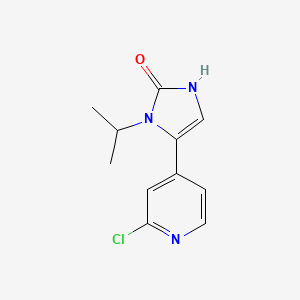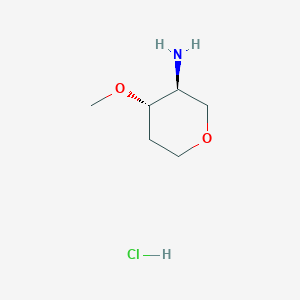
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core substituted with a methylthio group and an ethanone moiety
準備方法
The synthesis of 1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 1-(methylthio)benzyl chloride with a suitable isoquinoline derivative under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization and oxidation steps to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylthio group, where nucleophiles such as amines or thiols replace the methylthio group.
Cyclization: Under acidic or basic conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(Methylthio)-2-phenylethanone: This compound has a similar structure but lacks the tetrahydroisoquinoline core, resulting in different chemical and biological properties.
1-(Methylthio)-3-phenylpropan-2-one: This compound has an additional carbon in the side chain, which affects its reactivity and biological activity.
1-(Methylthio)-4-phenylbutan-2-one: This compound has an even longer side chain, further altering its properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydroisoquinoline core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
184895-82-7 |
|---|---|
分子式 |
C12H15NOS |
分子量 |
221.32 g/mol |
IUPAC名 |
1-(1-methylsulfanyl-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H15NOS/c1-8(14)11-7-9-5-3-4-6-10(9)12(13-11)15-2/h7H,3-6H2,1-2H3 |
InChIキー |
GVUDWUFDPRDPFA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=C2CCCCC2=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)













